3-Bromobenzoic acid
Overview
Description
3-Bromobenzoic acid is an organic compound with the molecular formula C7H5BrO2. It is a derivative of benzoic acid where a bromine atom is substituted at the meta position of the benzene ring. This compound is known for its applications in organic synthesis and serves as an important intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzoic acid can be synthesized from 3-bromotoluene through an oxidation process. The typical procedure involves mixing 3-bromotoluene with potassium hydroxide and water, followed by heating to boiling. Potassium permanganate is then added slowly, and the mixture is refluxed for about four hours. After the reaction, the mixture is acidified, and the crude product is filtered. The crude product is then dissolved in ethanol with ammonia water, acidified with hydrochloric acid, filtered, and washed with water to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The compound can undergo further oxidation to form more complex structures.
Common Reagents and Conditions:
- **Oxidation Re
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Properties
IUPAC Name |
3-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZNVUXCQLQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060408 | |
Record name | m-Bromobenzoic acid | |
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Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | 3-Bromobenzoic acid | |
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CAS No. |
585-76-2 | |
Record name | 3-Bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-76-2 | |
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Record name | 3-Bromobenzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585762 | |
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Record name | 3-BROMOBENZOIC ACID | |
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Record name | 3-BROMOBENZOIC ACID | |
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Record name | Benzoic acid, 3-bromo- | |
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Record name | m-Bromobenzoic acid | |
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Record name | 3-bromobenzoic acid | |
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Record name | 3-BROMOBENZOIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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